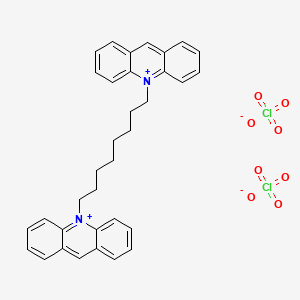
8-Bromo-3,7-dimethyloct-6-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3,7-dimethyloct-6-en-1-ol is an organic compound with the molecular formula C10H19BrO It is a brominated derivative of 3,7-dimethyloct-6-en-1-ol, which is a type of alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,7-dimethyloct-6-en-1-ol typically involves the bromination of 3,7-dimethyloct-6-en-1-ol. This can be achieved through the reaction of 3,7-dimethyloct-6-en-1-ol with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-3,7-dimethyloct-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-bromo-3,7-dimethyloct-6-en-1-one or 8-bromo-3,7-dimethyloct-6-en-1-al.
Reduction: Formation of 3,7-dimethyloct-6-en-1-ol.
Substitution: Formation of compounds like 8-azido-3,7-dimethyloct-6-en-1-ol or 8-cyano-3,7-dimethyloct-6-en-1-ol.
Applications De Recherche Scientifique
8-Bromo-3,7-dimethyloct-6-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Bromo-3,7-dimethyloct-6-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethyloct-6-en-1-ol: The non-brominated parent compound.
8-Chloro-3,7-dimethyloct-6-en-1-ol: A chlorinated analogue.
8-Iodo-3,7-dimethyloct-6-en-1-ol: An iodinated analogue.
Uniqueness
8-Bromo-3,7-dimethyloct-6-en-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Propriétés
Numéro CAS |
90165-47-2 |
|---|---|
Formule moléculaire |
C10H19BrO |
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
8-bromo-3,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C10H19BrO/c1-9(6-7-12)4-3-5-10(2)8-11/h5,9,12H,3-4,6-8H2,1-2H3 |
Clé InChI |
DHLPIKHNJMANBS-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)CBr)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate](/img/structure/B14357013.png)
![13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile](/img/structure/B14357016.png)
![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)
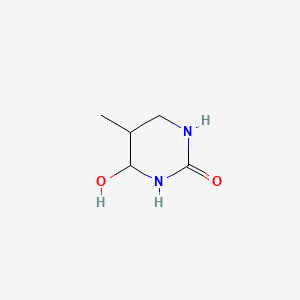

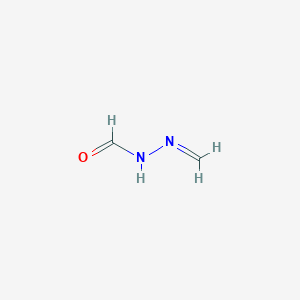

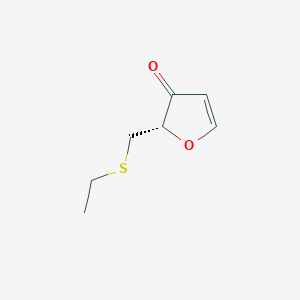
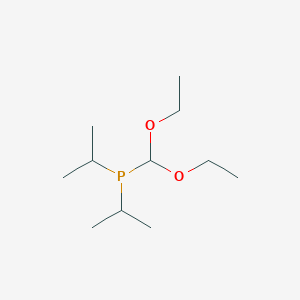
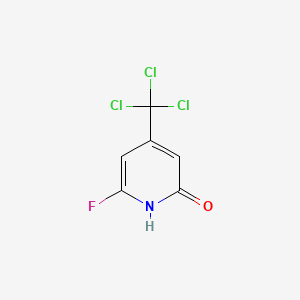
![1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B14357057.png)

